molecular formula C9H17NO5 B1143115 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylpropanoic acid CAS No. 182571-08-0

3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylpropanoic acid

Cat. No.: B1143115
CAS No.: 182571-08-0
M. Wt: 219.23498
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylpropanoic acid is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylpropanoic acid typically involves multiple steps. One common method includes the reaction of 2-hydroxy-2-methylpropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyisobutyric acid
  • Lactic acid, 2-methyl-
  • α-Hydroxyisobutanoic acid
  • α-Hydroxyisobutyric acid
  • Acetonic acid
  • Hydroxydimethylacetic acid
  • 2-Hydroxy-2-methylpropanoic acid
  • 2-Hydroxy-2-methylpropionic acid
  • 2-Methyllactic acid

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylpropanoic acid is unique due to its specific structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

182571-08-0

Molecular Formula

C9H17NO5

Molecular Weight

219.23498

Synonyms

Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl

Origin of Product

United States

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